N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide
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Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring, a methyl group, and a picolinamide moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
The primary target of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is the Enoyl-CoA hydratase, mitochondrial . This enzyme plays a crucial role in the metabolic process of fatty acid β-oxidation, which is responsible for breaking down fatty acids to produce energy.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic process of fatty acid β-oxidation
Biochemical Pathways
The compound affects the fatty acid β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids, which are then used to produce energy. By inhibiting the Enoyl-CoA hydratase, the compound disrupts this pathway, potentially leading to a decrease in energy production .
Pharmacokinetics
The metabolism and excretion of the compound would likely involve enzymatic transformations and renal excretion, respectively .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cell type and the metabolic state of the cell. In general, inhibition of the Enoyl-CoA hydratase could lead to a decrease in energy production, potentially affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its target. Additionally, the presence of other metabolites could influence the compound’s efficacy by competing for the same target .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular structure of the compound, including the presence of the dimethylamino and methylpyrimidin groups .
Cellular Effects
Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide in animal models have not been reported. Future studies could provide valuable information on threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Its structure suggests potential interactions with enzymes or cofactors, which could influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with picolinic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free ball milling and mechanochemical methods have been explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds.
Scientific Research Applications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals due to its versatile reactivity
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst with similar structural features but different reactivity and applications.
N,N-Dimethylglycine: Another compound with a dimethylamino group, used in different contexts such as metabolic studies.
Uniqueness
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide stands out due to its unique combination of a pyrimidine ring and picolinamide moiety, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and form stable complexes with metal ions makes it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIZUDAFZZGMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.